Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS: 60016) is a small organic molecule containing an oxirane (epoxidized) ring and a methyl ester group. While its natural occurrence is unknown, it can be synthesized in the laboratory through various methods including asymmetric epoxidation and ring-opening reactions. Studies have reported its successful synthesis using different catalysts and reaction conditions, highlighting its potential for further exploration in organic synthesis [, ].
Limited information is available regarding the specific biological activities of Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. However, due to the presence of the oxirane ring, it might exhibit interesting properties relevant to biological research. Epoxides are known for their reactivity towards nucleophiles, making them potential candidates for modifying biomolecules and investigating their functions. Additionally, the presence of the 4-methoxyphenyl group could contribute to specific interactions with biological targets, warranting further investigation [].
Given the limited research on this specific molecule, further exploration of its potential applications is warranted. This could involve:
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, also known as methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate, is a small organic compound characterized by the presence of an oxirane (epoxide) ring and a methyl ester group. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of approximately 208.21 g/mol. The compound features a methoxyphenyl substituent, which is significant for its potential reactivity and biological interactions. It exists as two enantiomers, (2R,3S) and (2S,3R), which have identical chemical formulas but differ in their three-dimensional arrangements around the chiral centers .
Several methods are reported for synthesizing methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate:
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate has potential applications in various fields:
Research into the interactions of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate with biological systems is still emerging. Given its epoxide nature, it may interact with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that could affect biological functions. Further studies are needed to elucidate these interactions and their implications .
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
Methyl 3-(p-methoxyphenyl)-2,3-epoxypropionate | Structure | Similar epoxide structure; different substituent position |
Methyl 3-(4-fluorophenyl)-oxirane-2-carboxylate | Structure | Fluorine substituent; potential differences in reactivity |
Methyl (2S,3R)-3-(4-hydroxyphenyl)oxirane-2-carboxylate | Structure | Hydroxy group instead of methoxy; differing biological properties |
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to its specific combination of an epoxide ring and a methoxy-substituted phenyl group, which may influence its chemical reactivity and potential biological interactions compared to similar compounds.
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 grams per mole [1] [4] [8]. The compound features a characteristic three-membered oxirane ring (epoxide) that is substituted with a 4-methoxyphenyl group at position 3 and a methyl carboxylate group at position 2 [1] [2]. The structural framework consists of an aromatic benzene ring bearing a methoxy substituent in the para position, which is directly attached to the oxirane ring system [3] [4].
The canonical Simplified Molecular Input Line Entry System representation of this compound is COC1=CC=C(C=C1)C2C(O2)C(=O)OC, which clearly illustrates the connectivity between the methoxyphenyl moiety and the oxirane-carboxylate core [4] [8]. The International Union of Pure and Applied Chemistry name for this compound is methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, though it is also commonly referred to as methyl 3-(4-methoxyphenyl)glycidate in the literature [3] [4] [12].
The molecular architecture exhibits significant structural features that contribute to its chemical reactivity, including the strained three-membered oxirane ring with approximately 13 kilocalories per mole of ring strain [17] [20]. The presence of both electron-donating methoxy group and electron-withdrawing ester functionality creates distinct electronic environments within the molecule [18].
The oxirane ring of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate contains two chiral centers at positions 2 and 3, resulting in the existence of four possible stereoisomers [1] [2] . The compound can exist as two pairs of enantiomers, with the most commonly studied configurations being (2R,3S) and (2S,3R) [1] [2] [15].
The (2R,3S)-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate isomer is identified by Chemical Abstracts Service number 105560-93-8 and exhibits a negative optical rotation [2] [15] . This configuration represents the more thermodynamically stable form and is preferentially utilized in pharmaceutical synthesis applications . The stereochemical arrangement in this isomer places the 4-methoxyphenyl group and the carboxylate ester in a trans relationship across the oxirane ring [2] [15].
Research has demonstrated that the (2R,3S) configuration exhibits enhanced stability compared to its enantiomeric counterpart, making it the preferred intermediate in synthetic applications . The melting point of this specific stereoisomer has been reported as 87-88 degrees Celsius, which is notably higher than the racemic mixture [15] [27].
The (2S,3R)-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate enantiomer carries Chemical Abstracts Service number 96125-49-4 and displays a positive optical rotation [1] [2]. This configuration is less frequently encountered in synthetic applications and has received limited attention in the literature compared to its (2R,3S) counterpart [1] [2]. The stereochemical descriptor indicates that the absolute configuration at carbon-2 is S while carbon-3 maintains an R configuration [1] [2].
The (2S,3R) isomer maintains the same trans relationship between the 4-methoxyphenyl substituent and the carboxylate group as observed in the (2R,3S) form [1] [2]. However, the overall three-dimensional arrangement differs significantly, leading to distinct physical and chemical properties [1] [2].
The trans configuration in methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate refers to the spatial arrangement where the 4-methoxyphenyl group and the carboxylate ester occupy opposite sides of the oxirane ring plane [2] [3] [19]. This geometric relationship is observed in both the (2R,3S) and (2S,3R) stereoisomers and represents the thermodynamically favored arrangement [22].
Nuclear magnetic resonance spectroscopy provides crucial evidence for the trans configuration through characteristic coupling constants between the oxirane protons [10] [24]. The trans isomers typically exhibit smaller coupling constants (approximately 2.2 hertz) compared to their cis counterparts (approximately 6.0 hertz) [24]. Additionally, the trans configuration contributes to enhanced molecular stability due to reduced steric interactions between the bulky substituents [22].
The trans arrangement significantly influences the compound's reactivity patterns, particularly in nucleophilic ring-opening reactions where the stereochemistry determines the regioselectivity and mechanism of attack [17] [20] [22].
The melting point of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate has been consistently reported as 69-71 degrees Celsius in the literature [4] [8] [12] [28]. However, the enantiomerically pure (2R,3S) isomer exhibits a higher melting point of 87-88 degrees Celsius, indicating greater crystalline stability in the optically pure form [15] [27].
The boiling point of the compound has been predicted using computational methods to be 297.7 ± 40.0 degrees Celsius at standard atmospheric pressure [9] [15] [27]. This relatively high boiling point reflects the presence of polar functional groups and intermolecular interactions that increase the energy required for phase transition from liquid to vapor [9] [15].
Property | Racemic Form | (2R,3S) Isomer |
---|---|---|
Melting Point (°C) | 69-71 [4] [8] [12] | 87-88 [15] [27] |
Boiling Point (°C) | 297.7 ± 40.0 [9] [15] | 297.7 ± 40.0 [15] |
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate demonstrates excellent solubility in a range of organic solvents, particularly those of moderate to high polarity [4] [8] [12] [28]. The compound shows high solubility in dichloromethane, chloroform, ethyl acetate, and dimethyl sulfoxide [4] [8] [12] [28]. This solubility profile is consistent with the presence of both polar ester and ether functionalities alongside the aromatic ring system [4] [8].
The calculated partition coefficient (XLogP3-AA) for related methoxyphenyl oxirane compounds has been reported in the range of 1.3-1.9, indicating moderate lipophilicity [19] [26]. The solubility characteristics make this compound suitable for reactions in organic media while maintaining sufficient polarity for purification procedures [4] [8].
Infrared spectroscopy of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate reveals characteristic absorption bands that confirm the presence of key functional groups [10] [11]. The carbonyl stretch of the ester group appears at approximately 1740 wavenumbers, while carbon-hydrogen stretching vibrations are observed at 2984 and 2961 wavenumbers [10] [11]. Carbon-oxygen stretching modes are detected at 1266 and 1202 wavenumbers, and the strained oxirane ring exhibits characteristic vibrations around 1250 wavenumbers [10] [11].
Proton nuclear magnetic resonance spectroscopy in deuterated chloroform shows distinct signal patterns for the different proton environments [10]. Aromatic protons appear as multiplets in the range of 7.26-6.89 parts per million, while the methoxy protons resonate as a singlet at 3.80-3.81 parts per million [10]. The oxirane protons at positions 2 and 3 appear in the range of 3.5-4.2 parts per million as doublets, and the ester methyl group gives a singlet at 3.7-3.8 parts per million [10].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation with the ester carbonyl carbon appearing at 168-170 parts per million [10]. Aromatic carbons resonate in the ranges of 159-160, 127-128, and 114 parts per million, while the methoxy carbon appears at 55-56 parts per million [10]. The oxirane carbons are observed at 58-62 parts per million, and the ester methyl carbon at 52-53 parts per million [10].
Spectroscopic Technique | Characteristic Peak | Chemical Shift/Frequency |
---|---|---|
Infrared | Carbonyl stretch | ~1740 cm⁻¹ [10] [11] |
Infrared | Carbon-hydrogen stretch | 2984, 2961 cm⁻¹ [10] [11] |
Infrared | Carbon-oxygen stretch | 1266, 1202 cm⁻¹ [10] [11] |
¹H Nuclear Magnetic Resonance | Aromatic protons | 7.26-6.89 ppm [10] |
¹H Nuclear Magnetic Resonance | Methoxy protons | 3.80-3.81 ppm [10] |
¹H Nuclear Magnetic Resonance | Oxirane protons | 3.5-4.2 ppm [10] |
¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 168-170 ppm [10] |
¹³C Nuclear Magnetic Resonance | Oxirane carbons | 58-62 ppm [10] |
The electronic structure of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is characterized by several distinct reactivity centers that determine its chemical behavior [17] [18]. The oxirane ring represents the primary reactive site due to its inherent ring strain and the electrophilic nature of the carbon atoms within the three-membered ring [17] [20]. The electronic properties of this ring system are significantly influenced by the electron-donating methoxy group and the electron-withdrawing carboxylate ester [18].
The 4-methoxyphenyl substituent acts as an electron-donating group through resonance effects, increasing electron density at the adjacent oxirane carbon [18]. This electronic donation enhances the nucleophilicity of the oxirane carbon bearing the aromatic substituent while simultaneously making it less electrophilic toward nucleophilic attack [17] [18]. Conversely, the methyl carboxylate group at position 2 exerts an electron-withdrawing effect, increasing the electrophilicity of the adjacent oxirane carbon [17] [20].
The reactivity pattern of the oxirane ring in nucleophilic substitution reactions follows the Walden inversion mechanism, where nucleophiles preferentially attack the less sterically hindered and more electrophilic carbon center [17] [20]. Under basic conditions, nucleophilic attack typically occurs at the carbon bearing the carboxylate group due to reduced steric hindrance and increased electrophilicity [17] [20].
The aromatic ring system provides additional sites for potential electrophilic aromatic substitution reactions, although the electron-donating methoxy group directs substitution to the ortho and para positions relative to the methoxy substituent [18]. The methyl ester functionality can undergo hydrolysis, transesterification, or reduction reactions depending on the reaction conditions employed .
Computational chemistry methods have been employed to predict various physical and chemical properties of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate [9] [15] [27]. Density functional theory calculations have been used to estimate thermodynamic properties, including the predicted boiling point of 297.7 ± 40.0 degrees Celsius at standard atmospheric pressure [9] [15] [27].
Molecular modeling studies have provided insights into the conformational preferences and electronic structure of the compound [15] [27]. The calculated density of 1.224 grams per cubic centimeter aligns well with experimental observations and reflects the compact molecular packing in the solid state [15] [27]. Vapor pressure calculations estimate the compound to have a vapor pressure of 0.00133 millimeters of mercury at 25 degrees Celsius, indicating low volatility at ambient temperatures [27].
The refractive index has been computationally determined to be 1.534, which is consistent with the presence of aromatic and ester functionalities [25] [27]. These calculations provide valuable guidance for understanding the physical behavior of the compound under various conditions and assist in the design of purification and handling procedures [27].
Corrosive;Irritant